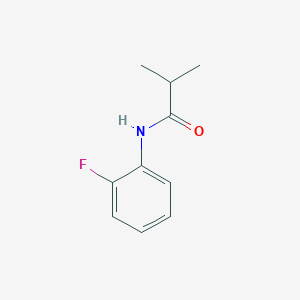

N-(2-fluorophenyl)-2-methylpropanamide

Description

N-(2-Fluorophenyl)-2-methylpropanamide is a fluorinated amide derivative characterized by a 2-fluorophenyl group attached to the nitrogen atom and a methyl substituent at the second carbon of the propanamide backbone. The compound’s synthesis likely involves coupling 2-fluoroaniline with 2-methylpropanoyl chloride or via carbodiimide-mediated reactions (e.g., using DCC), as demonstrated for similar amides in and .

Structurally, the fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and influence electronic properties compared to non-fluorinated or para-substituted analogs .

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-2-methylpropanamide |

InChI |

InChI=1S/C10H12FNO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |

InChI Key |

DMVWYUKDPIAKIG-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC=CC=C1F |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

Pharmacological and Functional Differences

Electron-Withdrawing Substituents: The 2-fluorophenyl group in the target compound may improve metabolic stability compared to non-halogenated analogs like N-(4-aminophenyl)-2-methylpropanamide, where the amino group increases susceptibility to oxidation . Chlorine substitution (as in N-(2-chlorophenyl)-2-methylpropanamide) enhances molecular weight and lipophilicity but may reduce biocompatibility due to higher toxicity .

Biological Activity :

- Fentanyl Analogues : Compounds like orthofluorofentanyl and 2'-fluoroortho-fluorofentanyl exhibit potent µ-opioid receptor agonism due to their piperidine and phenethyl moieties, which are absent in simpler amides like N-(2-fluorophenyl)-2-methylpropanamide .

- Pheromone Function : Simpler aliphatic amides (e.g., N-(3-methylbutyl)-2-methylpropanamide) in Qfly rectal glands act as insect pheromones, highlighting the role of alkyl chain length in volatile signaling .

Synthetic Accessibility :

- The target compound can be synthesized via straightforward amide coupling, while fentanyl derivatives require multi-step synthesis involving piperidine ring formation and phenethyl group introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.